(R)-Ketorolac is the R-enantiomer of the arylalkanoic acid derivative, Ketorolac. While the racemic mixture of Ketorolac is clinically used for its analgesic and anti-inflammatory properties, primarily attributed to the S-enantiomer, (R)-Ketorolac exhibits minimal COX inhibition. [] This distinction has sparked interest in exploring the unique pharmacological profile of (R)-Ketorolac for potential therapeutic applications beyond those associated with traditional NSAIDs.
Synthesis Analysis
Chiral Resolution of Racemic Ketorolac: This approach involves separating (R)-Ketorolac from the racemic mixture using techniques like chiral chromatography or enzymatic resolution. []
Chemical Reactions Analysis
Esterification: Reaction with alcohols to form esters. []
Mechanism of Action
Unlike (S)-ketorolac, (R)-ketorolac exhibits minimal COX inhibition. [] Recent studies have identified its novel mechanism of action involving the inhibition of Rho GTPases, specifically Rac1 and Cdc42. [, , , , , ] These GTPases play a critical role in regulating cell signaling pathways involved in various cellular processes, including cell motility, adhesion, and invasion, making them attractive targets for cancer therapy. [, , , ]
(R)-Ketorolac as a Rho GTPase Inhibitor:
Allosteric Inhibition: (R)-ketorolac binds to an allosteric site on Rac1 and Cdc42, distinct from the nucleotide-binding site. [, ]
Downstream Signaling Inhibition: This binding inhibits the activation of Rac1 and Cdc42, leading to the suppression of downstream signaling pathways, including p21-activated kinase (PAK). [, ]
Cellular Effects: Inhibition of Rac1 and Cdc42 by (R)-ketorolac has been shown to:
Reduce cell adhesion [, ]
Inhibit cell migration and invasion [, ]
Decrease tumor burden in vivo in ovarian cancer models. [, ]
Cancer Research:
Ovarian Cancer: (R)-ketorolac shows promise as a potential therapeutic agent for ovarian cancer due to its ability to inhibit Rac1 and Cdc42, key regulators of tumor cell metastasis. [, , , , , ] In vitro studies demonstrate its efficacy in inhibiting the growth, adhesion, migration, and invasion of ovarian cancer cells. [, ] Preclinical studies in mouse models have shown that (R)-ketorolac can reduce tumor burden and peritoneal dissemination. [, ]
Glioblastoma: (R)-ketorolac has been investigated for its potential to inhibit the motility and invasiveness of glioblastoma cells, the most common and aggressive type of brain cancer. [] Research suggests that (R)-ketorolac's ability to block Rac1 and Cdc42 contributes to its anti-infiltrative effects in glioblastoma models. []
Aortic Aneurysm and Dissection:
Recent studies have highlighted the potential of (R)-ketorolac in treating aortic aneurysm and dissection, life-threatening conditions characterized by weakened and enlarged sections of the aorta. [] Research indicates that (R)-ketorolac's inhibition of the TIAM1-RAC1 axis in macrophages could protect against aortic aneurysm and dissection by reducing inflammation and extracellular matrix degradation. []
Drug Repurposing:
The identification of the novel anti-cancer activity of (R)-ketorolac highlights the potential of drug repurposing, where existing drugs are investigated for new therapeutic applications. [, , ] Given that racemic ketorolac is already FDA-approved for pain management, understanding the unique properties of (R)-ketorolac could accelerate its clinical translation for cancer and other diseases.
Related Compounds
S-Ketorolac
Compound Description: S-Ketorolac is the S-enantiomer of ketorolac, a non-steroidal anti-inflammatory drug (NSAID). It is the pharmacologically active enantiomer responsible for the analgesic and anti-inflammatory effects of the racemic mixture, primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. [, , , , , , , , , ] S-Ketorolac exhibits greater potency compared to R-ketorolac in various preclinical models of pain and inflammation. []
Relevance: S-Ketorolac is the optical isomer of (R)-Ketorolac. While (R)-Ketorolac primarily acts as a Rac1 and Cdc42 inhibitor, S-Ketorolac exerts its effects mainly through COX inhibition. [, ] This difference in activity highlights the distinct pharmacological profiles of these enantiomers.
Racemic Ketorolac
Compound Description: Racemic ketorolac, often formulated as ketorolac tromethamine, is a widely used NSAID indicated for short-term management of pain. It exists as a 1:1 mixture of its enantiomers, (R)-Ketorolac and S-Ketorolac. [, , , , , , ] Although both enantiomers contribute to its pharmacokinetic profile, their pharmacological activities differ significantly. []
Relevance: Racemic ketorolac is the parent compound of (R)-Ketorolac. While (R)-Ketorolac selectively inhibits Rac1 and Cdc42, racemic ketorolac exhibits combined effects of both enantiomers, including COX inhibition by S-Ketorolac and GTPase inhibition by (R)-Ketorolac. [, ]
Relevance: Parahydroxyketorolac is a metabolite of (R)-Ketorolac, formed through metabolic processes. While the enantioselectivity of its formation and its specific biological activities are not fully elucidated, it indicates the metabolic pathway of (R)-Ketorolac in vivo. []
R-Naproxen
Compound Description: R-Naproxen is the R-enantiomer of naproxen, another commonly used NSAID. Similar to (R)-Ketorolac, R-naproxen has been identified as an inhibitor of Rac1 and Cdc42 GTPases. [] This shared activity suggests a potential class effect of R-enantiomers of certain NSAIDs on GTPase inhibition.
Relevance: R-Naproxen shares a similar pharmacological activity with (R)-Ketorolac, both acting as inhibitors of Rac1 and Cdc42 GTPases. [] This suggests a possible structural basis for GTPase inhibition by the R-enantiomers of certain NSAIDs, including (R)-Ketorolac.
2-Methoxyestradiol
Compound Description: 2-Methoxyestradiol (2-ME) is an endogenous metabolite of estradiol, with anti-angiogenic and anti-tumor properties. [] It has shown efficacy in inhibiting the growth of ovarian cancer cells in vitro and in vivo. []
Relevance: While not structurally related, 2-Methoxyestradiol (2-ME) serves as a reference compound in a study evaluating the anti-tumor effects of (R)-Ketorolac in ovarian cancer. [] The study utilized 2-ME as a benchmark to compare the efficacy of (R)-Ketorolac in inhibiting tumor growth.
AZD1208
Compound Description: AZD1208 is an inhibitor of the kinase PI3Kβ, involved in cell signaling and growth. [] It has shown preclinical activity against various cancers, including ovarian cancer. []
Relevance: Similar to 2-ME, AZD1208 is another reference compound used in a study evaluating the therapeutic potential of (R)-Ketorolac in ovarian cancer. [] The study compared the effects of (R)-Ketorolac and AZD1208 on ovarian tumor growth and identified both compounds as potential therapeutic options.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Cobalt(II) bis(acetylacetonate) is a cobalt coordination entity in which two molecules of 2,4-dioxopentan-3-ide form a coordination complex with cobalt(2+). It has a role as a catalyst.